molecular formula C16H18FNO3 B6896985 1-[2-(2-Fluorophenyl)cyclopropanecarbonyl]piperidine-2-carboxylic acid

1-[2-(2-Fluorophenyl)cyclopropanecarbonyl]piperidine-2-carboxylic acid

Cat. No.: B6896985
M. Wt: 291.32 g/mol
InChI Key: FVEBJVPLTZOSOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2-Fluorophenyl)cyclopropanecarbonyl]piperidine-2-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group attached to a cyclopropane ring, further linked to a piperidine ring with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-Fluorophenyl)cyclopropanecarbonyl]piperidine-2-carboxylic acid typically involves multiple steps, starting with the formation of the cyclopropane ring One common approach is the use of a cyclopropanation reaction, where a precursor molecule containing a fluorophenyl group undergoes a reaction with a suitable reagent to form the cyclopropane ring

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, often carried out in specialized reactors. The process requires careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(2-Fluorophenyl)cyclopropanecarbonyl]piperidine-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of derivatives with different functional groups.

Scientific Research Applications

1-[2-(2-Fluorophenyl)cyclopropanecarbonyl]piperidine-2-carboxylic acid has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound may serve as a probe in biological studies to investigate enzyme mechanisms or receptor interactions.

  • Medicine: Potential therapeutic applications include the development of drugs targeting specific diseases or conditions.

  • Industry: It can be utilized in the production of advanced materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 1-[2-(2-Fluorophenyl)cyclopropanecarbonyl]piperidine-2-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the context in which the compound is used and the specific targets involved.

Comparison with Similar Compounds

1-[2-(2-Fluorophenyl)cyclopropanecarbonyl]piperidine-2-carboxylic acid can be compared with other similar compounds, such as:

  • Pipecolic acid: Piperidine-2-carboxylic acid, a simpler analog without the fluorophenyl group.

  • Fluorinated cyclopropanes: Other cyclopropanes with different substituents.

  • Piperidine derivatives: Compounds with variations in the piperidine ring structure.

Properties

IUPAC Name

1-[2-(2-fluorophenyl)cyclopropanecarbonyl]piperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO3/c17-13-6-2-1-5-10(13)11-9-12(11)15(19)18-8-4-3-7-14(18)16(20)21/h1-2,5-6,11-12,14H,3-4,7-9H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVEBJVPLTZOSOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)C(=O)C2CC2C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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